molecular formula C11H7BrOS B069367 3-(4-Bromobenzoyl)thiophene CAS No. 187963-92-4

3-(4-Bromobenzoyl)thiophene

Cat. No. B069367
M. Wt: 267.14 g/mol
InChI Key: FBFWETSCDYWCFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Bromobenzoyl)thiophene derivatives often involves strategic aromatic nucleophilic substitution and rearrangement processes. For instance, 3-Bromo-2-nitrobenzo[b]thiophene has been reacted with amines in N,N-dimethylformamide to yield unexpected structural isomers, showcasing the complexity of reactions involving bromo-thiophene derivatives (Guerrera et al., 1995). Additionally, synthetic sequences applying bromocyclization steps and palladium-catalyzed cross-couplings have been used to introduce various substituents on the aromatic rings of benzo[b]thiophenes, showcasing the versatility in synthesizing these compounds (Tréguier et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-(4-Bromobenzoyl)thiophene derivatives is often elucidated using spectroscopic techniques, such as NMR, mass spectrometry, FT-IR, and sometimes X-ray crystallography. For example, a new thiophene derivative was synthesized and its structure confirmed through various spectroscopic methods, highlighting the importance of these techniques in understanding the compound's molecular framework (Balakit et al., 2017).

Chemical Reactions and Properties

3-(4-Bromobenzoyl)thiophene undergoes various chemical reactions, highlighting its reactivity and functional versatility. For instance, reactions involving bromination, nitration, and cyclization have been explored, revealing insights into its chemical behavior under different conditions. The selectivity of bromination reactions and the ability to undergo rearrangements are particularly noteworthy, indicating the compound's potential for further functionalization and application in synthetic chemistry (Wu et al., 2013).

Physical Properties Analysis

The physical properties of 3-(4-Bromobenzoyl)thiophene derivatives, such as melting points, boiling points, and solubility, are critical for their handling and application in various processes. These properties are typically determined through experimental measurements and contribute to the compound's characterization and potential use in material science and organic synthesis.

Chemical Properties Analysis

The chemical properties of 3-(4-Bromobenzoyl)thiophene, including its reactivity towards electrophiles, nucleophiles, and its potential for participating in coupling reactions, are of significant interest. These properties are foundational for its application in the synthesis of complex organic molecules and materials. Studies involving its reactivity, such as electrophilic substitution reactions and coupling reactions, provide valuable insights into its utility as a building block in organic synthesis (Clarke et al., 1973).

Scientific Research Applications

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .

Future Directions

Thiophene derivatives, including “3-(4-Bromobenzoyl)thiophene”, have potential applications in various fields such as pharmaceuticals and optoelectronics . They are being studied for their potential use in organic solar cells .

properties

IUPAC Name

(4-bromophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWETSCDYWCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CSC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445473
Record name 3-(4-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzoyl)thiophene

CAS RN

187963-92-4
Record name 3-(4-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RD Rieke, SH Kim, X Wu - The Journal of Organic Chemistry, 1997 - ACS Publications
3-Thienylzinc and 3-thienylmagnesium iodides can be generated from the direct oxidative addition of Rieke zinc and magnesium to 3-iodothiophene, respectively. The direct …
Number of citations: 87 pubs.acs.org
WD Rudorf, J Köditz, A Tersakian… - Liebigs Annalen der …, 1992 - Wiley Online Library
Abstract Treatment of β‐keto enolates 1 with carbon disulfide in the presence of sodium hydride and subsequent alkylation yield the open‐chain or cyclic acylformylketene S,S‐acetals 3 …
SH Kim - 1998 - search.proquest.com
The preparation of highly active manganese, Rieke manganese (Mn*), by the direct reduction of a manganese salt is described. The Rieke manganese can be easily prepared by …
Number of citations: 1 search.proquest.com
NP Buu‐Hoï, N Hoán, ND Xuong - Recueil des Travaux …, 1950 - Wiley Online Library
Dans ce travail, les auteurs décrivent une série de cétones thiophéniques nouvelles, provenant de réactions de Friedel‐Crafts entre d'une part, le thiophène, le 2‐thiotolène, le 2,5‐…
Number of citations: 20 onlinelibrary.wiley.com

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